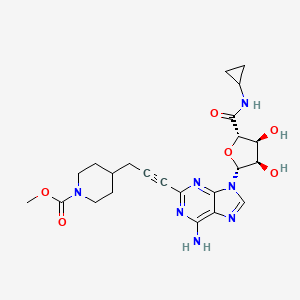
Facinicline hydrochloride
Übersicht
Beschreibung
MEM-3454, auch bekannt als N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-1H-indazol-3-carboxamid-hydrochlorid, ist ein kleines Molekül, das als partieller Agonist des nikotinischen Alpha-7-Rezeptors wirkt. Dieser Rezeptor ist ein hochspezialisierter Rezeptor, der im zentralen Nervensystem vorkommt. MEM-3454 hat sich als vielversprechend für die Behandlung kognitiver Beeinträchtigungen im Zusammenhang mit Alzheimer-Krankheit und Schizophrenie erwiesen .
Herstellungsmethoden
Die Synthese von MEM-3454 umfasst mehrere Schritte, beginnend mit der Herstellung des Indazol-Kerns. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden für MEM-3454 sind nicht umfassend dokumentiert, beinhalten aber wahrscheinlich die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren .
Vorbereitungsmethoden
The synthetic route for MEM-3454 involves several steps, starting with the preparation of the indazole core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for MEM-3454 are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
MEM-3454 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: MEM-3454 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an MEM-3454 zu modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das MEM-3454-Molekül einführen, was möglicherweise seine Aktivität oder Selektivität erhöht. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. .
Wissenschaftliche Forschungsanwendungen
Chemie: MEM-3454 dient als Modellverbindung für die Untersuchung der Wechselwirkungen von nikotinischen Alpha-7-Rezeptoren mit kleinen Molekülen.
Biologie: Die Forschung an MEM-3454 hat Einblicke in die Rolle von nikotinischen Alpha-7-Rezeptoren bei kognitiven Funktionen und neurologischen Erkrankungen geliefert.
Medizin: MEM-3454 hat in klinischen Studien vielversprechende Ergebnisse für die Behandlung kognitiver Beeinträchtigungen im Zusammenhang mit Alzheimer-Krankheit und Schizophrenie gezeigt. .
Wirkmechanismus
MEM-3454 entfaltet seine Wirkung, indem es als partieller Agonist des nikotinischen Alpha-7-Rezeptors wirkt. Dieser Rezeptor ist an verschiedenen kognitiven Prozessen beteiligt, darunter Gedächtnis und Lernen. Durch die Bindung an den Rezeptor verstärkt MEM-3454 seine Aktivität, was zu einer verbesserten kognitiven Funktion führt. Zusätzlich besitzt MEM-3454 Eigenschaften eines Serotonin-3-Rezeptor-Antagonisten, die zu seinen therapeutischen Wirkungen beitragen können .
Wissenschaftliche Forschungsanwendungen
Chemistry: MEM-3454 serves as a model compound for studying the interactions of nicotinic alpha-7 receptors with small molecules.
Biology: Research on MEM-3454 has provided insights into the role of nicotinic alpha-7 receptors in cognitive function and neurological disorders.
Medicine: MEM-3454 has shown promise in clinical trials for the treatment of cognitive impairments associated with Alzheimer’s disease and schizophrenia. .
Wirkmechanismus
MEM-3454 exerts its effects by acting as a partial agonist of the nicotinic alpha-7 receptor. This receptor is involved in various cognitive processes, including memory and learning. By binding to the receptor, MEM-3454 enhances its activity, leading to improved cognitive function. Additionally, MEM-3454 has properties of a serotonin 3 receptor antagonist, which may contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
MEM-3454 ist einzigartig in seiner dualen Aktivität als partieller Agonist des nikotinischen Alpha-7-Rezeptors und als Antagonist des Serotonin-3-Rezeptors. Ähnliche Verbindungen umfassen:
Andere Agonisten des nikotinischen Alpha-7-Rezeptors: Es wurden verschiedene andere Verbindungen entwickelt, die auf den nikotinischen Alpha-7-Rezeptor abzielen, aber die duale Aktivität von MEM-3454 unterscheidet es von vielen dieser Verbindungen
Eigenschaften
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O.ClH/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19;/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLNEYJEPELSM-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677305-02-1 | |
| Record name | Facinicline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677305021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FACINICLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6J463N18M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















